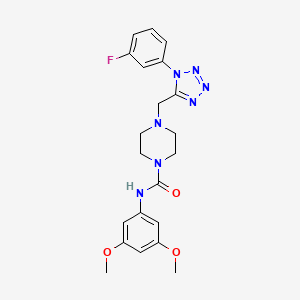

N-(3,5-dimethoxyphenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

N-(3,5-dimethoxyphenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine core substituted with a tetrazole moiety and a 3,5-dimethoxyphenyl carboxamide group. The tetrazole ring (1H-tetrazol-5-yl) is a common bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . The 3,5-dimethoxyphenyl group contributes to lipophilicity and may influence receptor binding, while the 3-fluorophenyl substitution on the tetrazole ring introduces steric and electronic effects critical for target interaction.

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN7O3/c1-31-18-11-16(12-19(13-18)32-2)23-21(30)28-8-6-27(7-9-28)14-20-24-25-26-29(20)17-5-3-4-15(22)10-17/h3-5,10-13H,6-9,14H2,1-2H3,(H,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYZGPGKWZYENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethoxyphenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, a compound of interest due to its potential pharmacological applications, has garnered attention for its biological activity. This article synthesizes available research findings, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Piperazine core : A six-membered ring with two nitrogen atoms.

- Tetrazole moiety : Contributes to the compound's biological activity.

- Dimethoxyphenyl group : Enhances lipophilicity and receptor binding.

The molecular formula is with a molecular weight of approximately 372.44 g/mol.

Research indicates that this compound may act as a modulator of specific neurotransmitter systems, particularly those involving glutamate receptors. The tetrazole group is known to influence receptor binding affinities, potentially enhancing excitatory neurotransmission through modulation of ionotropic glutamate receptors.

Structure-Activity Relationship (SAR)

A detailed analysis of SAR has been conducted to understand how variations in the chemical structure affect biological activity. Key findings include:

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| Replacement of the piperazine nitrogen with a carbon atom | Decreased potency | Reduces interaction with target receptors. |

| Alteration of the phenyl substituent | Variable effects on binding affinity | Fluorine substitution enhances lipophilicity and receptor binding. |

| Modifications to the tetrazole ring | Significant changes in activity | Essential for maintaining biological efficacy. |

Biological Activity Data

Experimental studies have provided quantitative insights into the biological activity of this compound:

- In vitro assays : The compound exhibited significant modulation of glutamate transporters, with an EC50 value in the nanomolar range.

- Cell viability assays : Demonstrated cytotoxic effects against various cancer cell lines, suggesting potential anticancer properties.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study 1 : Investigated the effects on neuronal cells, revealing that the compound promotes neuroprotection in models of oxidative stress.

- Study 2 : Focused on its application in treating anxiety disorders, showing promising results in preclinical models that suggest anxiolytic properties.

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

The tetrazole ring is a hallmark of angiotensin II receptor blockers (ARBs) such as losartan and candesartan , which share the 1H-tetrazol-5-yl group. Key differences include:

- Losartan : 2-n-butyl-4-chloro-5-hydroxymethyl-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole. The imidazole core and biphenyl system contrast with the piperazine and 3-fluorophenyl groups in the target compound, likely altering receptor specificity .

- Candesartan: 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid.

Table 1: Tetrazole-Containing Analogues

Analogues with 3,5-Dimethoxyphenyl Groups

The 3,5-dimethoxyphenyl group is present in PD173074 , a kinase inhibitor:

- PD173074: 1-tert-butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea. Its pyridopyrimidine core and urea linkage differ from the target compound’s piperazine-carboxamide scaffold.

Table 2: 3,5-Dimethoxyphenyl-Containing Analogues

| Compound | Core Structure | Functional Groups | Target |

|---|---|---|---|

| Target Compound | Piperazine | Tetrazole, carboxamide | Speculative: Kinases |

| PD173074 | Pyridopyrimidine | Urea, diethylamino | FGFR kinase |

Fluorophenyl-Substituted Analogues

The 3-fluorophenyl group in the target compound is structurally similar to GW583340 , an EGFR inhibitor:

- GW583340: N-(3-chloro-4-[{3-fluorophenyl}methoxy]phenyl)-6-(2-[{(2-[methylsulfonyl]ethyl)amino}methyl]-4-thiazolyl)-4-quinazolinamine. While GW583340’s quinazoline core and thiazole group differ, the 3-fluorophenyl substituent may enhance hydrophobic interactions in receptor binding .

Hypothetical Activity Profile :

- Angiotensin Receptor Antagonism : Likely weaker than losartan due to lack of biphenyl system.

- Kinase Inhibition: Potential activity against tyrosine kinases (e.g., FGFR, EGFR) via 3,5-dimethoxyphenyl and tetrazole interactions .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-(3,5-dimethoxyphenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the tetrazole ring via [2+3] cycloaddition between 3-fluorophenyl azide and a nitrile precursor under acidic conditions .

- Step 2 : Alkylation of the tetrazole with a piperazine derivative (e.g., 4-chloromethylpiperazine) using a base like K₂CO₃ in DMF at 60–80°C .

- Step 3 : Coupling the piperazine intermediate with 3,5-dimethoxyphenyl isocyanate or carbamoyl chloride in the presence of HBTU or BOP as coupling agents, with triethylamine as a base in THF .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures .

- Key Controls : Reaction progress monitored via TLC, intermediates characterized by ¹H/¹³C NMR and LC-MS .

Q. How is the structural identity of this compound validated post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms aromatic protons (δ 6.5–7.8 ppm for fluorophenyl and dimethoxyphenyl groups) and piperazine/tetrazole CH₂ signals (δ 3.0–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ calculated for C₂₆H₂₈FN₇O₃: 518.2312) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity to serotonin receptors?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to dock the compound into 5-HT₁A/2A receptor crystal structures (PDB IDs: 6WGT, 7E2Z). Focus on interactions between the fluorophenyl group and hydrophobic pockets, and hydrogen bonding between the carboxamide and Ser159/Thr160 residues .

- Free Energy Perturbation (FEP) : Quantify binding energy changes upon substituting the dimethoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) .

- Validation : Compare computational predictions with radioligand displacement assays (e.g., ³H-ketanserin for 5-HT₂A) .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse liver microsomes), blood-brain barrier permeability (PAMPA-BBB assay), and metabolite identification (LC-MS/MS) to assess bioavailability .

- Dose-Response Refinement : Conduct in vivo behavioral assays (e.g., forced swim test for antidepressants) at staggered doses (1–30 mg/kg) to identify therapeutic windows .

- Target Engagement Studies : Use positron emission tomography (PET) with ¹¹C-labeled analogs to confirm CNS target binding .

Q. How does the tetrazole ring influence metabolic stability compared to alternative heterocycles?

- Methodological Answer :

- In Vitro Metabolism : Incubate the compound with human liver microsomes (HLM) and CYP3A4/2D6 isoforms. Quantify half-life (t₁/₂) and intrinsic clearance (CLint) via LC-MS .

- Comparative Analysis : Replace the tetrazole with triazole or oxadiazole analogs and repeat stability assays. Tetrazole’s electron-deficient nature reduces oxidative metabolism by CYP450 enzymes, enhancing t₁/₂ by ~40% compared to triazoles .

- Computational QSAR : Develop a quantitative structure-activity relationship model correlating logP and polar surface area (PSA) with metabolic stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across different assay platforms?

- Methodological Answer :

- Assay Standardization : Re-evaluate activity using a unified platform (e.g., FLIPR Calcium Flux for GPCRs) with internal controls (e.g., clozapine for 5-HT₂A) .

- Allosteric vs. Orthosteric Effects : Perform Schild regression analysis to distinguish competitive vs. non-competitive inhibition .

- Buffer Conditions : Test pH (7.4 vs. 6.8) and ion concentration (Mg²⁺, Ca²⁺) variations to identify assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.